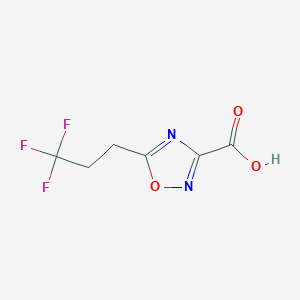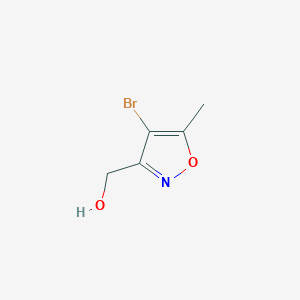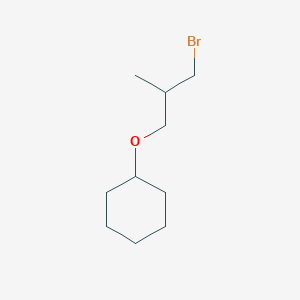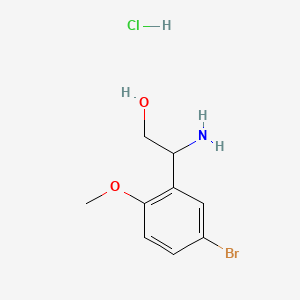
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoropropyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties. The trifluoropropyl group is known for its strong electron-withdrawing effects, which can influence the reactivity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,3-trifluoropropionyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable carboxylic acid derivative, such as ethyl oxalyl chloride, under acidic conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoropropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amine derivatives.
科学的研究の応用
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The electron-withdrawing effects of the trifluoropropyl group can also influence the compound’s reactivity and stability, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
3,3,3-Trifluoropropionic acid: This compound shares the trifluoropropyl group but lacks the oxadiazole ring, resulting in different chemical and physical properties.
2,2,2-Trifluoroethyl oxadiazole: This compound contains a trifluoroethyl group instead of a trifluoropropyl group, leading to variations in reactivity and stability.
Trifluoromethyl oxadiazole: This compound has a trifluoromethyl group, which imparts different electronic effects compared to the trifluoropropyl group.
Uniqueness
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the trifluoropropyl group and the oxadiazole ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity, stability, and biological activity. The trifluoropropyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in the synthesis of fluorinated pharmaceuticals and specialty chemicals.
特性
分子式 |
C6H5F3N2O3 |
|---|---|
分子量 |
210.11 g/mol |
IUPAC名 |
5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O3/c7-6(8,9)2-1-3-10-4(5(12)13)11-14-3/h1-2H2,(H,12,13) |
InChIキー |
ZXIRLKKKFIXGTP-UHFFFAOYSA-N |
正規SMILES |
C(CC(F)(F)F)C1=NC(=NO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)



![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)



![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)
